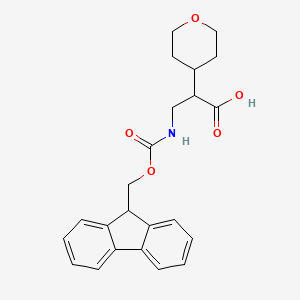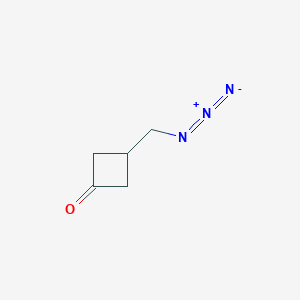![molecular formula C17H22N6O2 B3000877 8-(2-氨基乙基氨基)-1,3-二甲基-7-[(4-甲苯基)甲基]嘌呤-2,6-二酮 CAS No. 505080-97-7](/img/structure/B3000877.png)
8-(2-氨基乙基氨基)-1,3-二甲基-7-[(4-甲苯基)甲基]嘌呤-2,6-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione, also known as MRS 1754, is a selective antagonist of the adenosine A2B receptor. Adenosine receptors are G protein-coupled receptors that are involved in various physiological processes, including regulation of blood flow, neurotransmitter release, and immune response.
科学研究应用
Antiproliferative Activity Against Cancer Cell Lines
This compound has been studied for its potential to inhibit the proliferation of cancer cells. Research indicates that derivatives of this compound exhibit low micromolar GI50 values against various cancer cell lines, including K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer). These compounds can induce apoptosis by activating caspase 9 and cleaving poly (ADP-ribose) polymerase 1 (PARP-1), suggesting a complex action that combines antiproliferative effects with the induction of cell death .
Development of pH Indicators
Certain derivatives of the compound have shown promise as potent pH indicators. They enable both fluorescence intensity-based and ratiometric pH sensing, which can be particularly useful in various biochemical and industrial processes where precise pH measurement is crucial .
Water Treatment Applications
The compound’s derivatives have been designed as green water treatment agents. They exhibit excellent scale inhibition performance for calcium carbonate and calcium sulfate, which are common problematic scales in industrial water systems. The molecular structure of these derivatives allows them to chelate with calcium ions, preventing scale formation and offering a more efficient alternative to traditional polyaspartic acid scale inhibitors .
Fluorescence Properties for Sensing Applications
The fluorescence properties of this compound’s derivatives make them suitable for sensing applications. They can be used to monitor various processes where changes in fluorescence intensity can indicate critical alterations in the system being observed .
Synthesis of Novel Organic Compounds
The compound serves as a precursor in the synthesis of a variety of novel organic compounds. Through processes like electrophilic cyclization and Suzuki cross-couplings, researchers can create a library of compounds with potential applications in medicinal chemistry and materials science .
Inhibition Performance in Industrial Processes
In industrial processes, the buildup of scales can lead to inefficiencies and equipment damage. Derivatives of this compound have shown to inhibit the crystallization process of scales, thereby protecting equipment and ensuring smoother operation of industrial systems .
作用机制
Target of Action
The primary target of 8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione is the enzyme Dipeptidyl Peptidase-4 (DPP-4) . This enzyme is involved in the degradation of incretin hormones like glucagon-like peptide (GLP)-1 .
Mode of Action
8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione acts as a competitive inhibitor of DPP-4 . By inhibiting DPP-4, it potentiates the biological activity of incretin hormones like GLP-1 . This results in an increase in insulin secretion and a decrease in glucagon release, thereby improving glycemic control .
Biochemical Pathways
The inhibition of DPP-4 by 8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione affects the incretin pathway . This leads to an increase in the levels of active GLP-1 in the systemic circulation . The increased GLP-1 levels stimulate insulin secretion from pancreatic beta-cells and inhibit glucagon release from alpha-cells .
Pharmacokinetics
It is known that the compound has a high potency and a long duration of action .
Result of Action
The result of the action of 8-(2-Aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione is an improvement in glycemic control . This is achieved through an increase in insulin secretion and a decrease in glucagon release . The compound has been shown to lower HbA1c after multiple dosing in disease models of different etiology .
Action Environment
It is known that the compound should be stored at temperatures between 2-8°c .
属性
IUPAC Name |
8-(2-aminoethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-11-4-6-12(7-5-11)10-23-13-14(20-16(23)19-9-8-18)21(2)17(25)22(3)15(13)24/h4-7H,8-10,18H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACLZILKPSSYLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NCCN)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B3000796.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3000798.png)
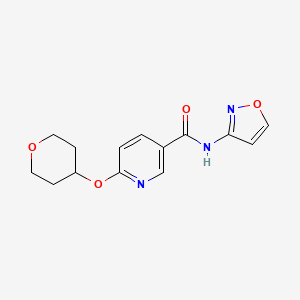
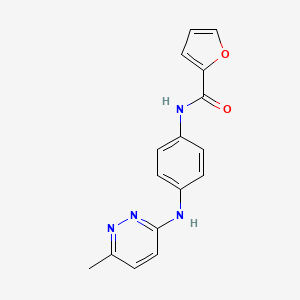
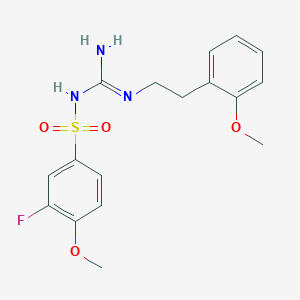
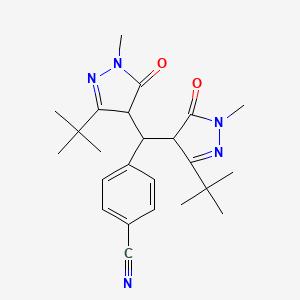
![3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3000807.png)
![5,6-Dimethyl-3-[2-oxo-2-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B3000808.png)
